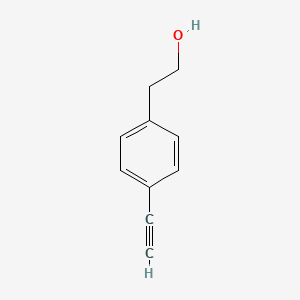
2-(4-Ethynylphenyl)ethan-1-ol
描述
2-(4-Ethynylphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is known for its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)ethan-1-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to yield the desired product . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent under mild conditions . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation processes or other advanced synthetic techniques to achieve high yields and purity .
化学反应分析
Types of Reactions
2-(4-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Ethynylphenyl)ethan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis often involves Sonogashira coupling to introduce the ethynyl group to the phenyl ring. A typical route may start with 4-bromophenyl ethanol derivatives, where palladium-catalyzed cross-coupling with terminal alkynes (e.g., ethyne gas) is performed under inert conditions. Key parameters include catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), temperature (60–80°C), and solvent choice (e.g., THF or DMF) . Post-reduction of intermediate ketones or aldehydes using NaBH₄ or LiAlH₄ may be required. Characterization via NMR (¹H/¹³C) and GC-MS is essential to confirm purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and alkyne (~2100 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry if chiral centers exist.
- Physicochemical Properties : Measure melting point (DSC), solubility (HPLC-grade solvents), and logP (via shake-flask method). Reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone ) can validate analytical methods.
- Data Table :
| Property | Method | Typical Value |
|---|---|---|
| Melting Point | DSC | 85–90°C (est.) |
| logP | Shake-Flask | 2.1–2.5 (est.) |
| Solubility in Water | Gravimetric Analysis | <1 mg/mL (est.) |
Q. What are the primary challenges in stabilizing this compound during storage?
- Methodological Answer : The ethynyl group is prone to oxidation; store under argon at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation. Regularly monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use isogenic cell lines to minimize genetic drift.
- Perform dose-response curves (0.1–100 µM) with triplicate replicates.
- Validate target engagement via SPR or ITC for binding affinity .
- Cross-reference with structurally similar compounds (e.g., 2-(4-Aminophenyl)ethanol ) to contextualize activity.
Q. What strategies can optimize the enantiomeric synthesis of this compound for chiral drug development?
- Methodological Answer :
- Catalytic Asymmetric Reduction : Use chiral catalysts like (R)-BINAP-Ru for ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
- Biocatalysis : Screen ketoreductases (e.g., KRED-101) with NADPH cofactors for stereoselective reduction. Optimize pH (6.5–8.0) and temperature (25–37°C) .
- Data Table :
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (R)-BINAP-Ru Catalyst | 92 | 78 | |
| KRED-101 Biocatalysis | 95 | 85 |
Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinases, GPCRs). Focus on ethynyl-phenyl interactions with hydrophobic pockets.
- QSAR Models : Train models on analogs (e.g., 2-(4-Methylphenyl)ethanol ) to correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values. Validate with in vitro assays .
Q. Contradiction Analysis and Best Practices
Q. Why do synthetic yields vary widely in literature, and how can reproducibility be improved?
- Methodological Answer : Yield inconsistencies stem from trace oxygen/water in Sonogashira reactions. Best practices:
- Degas solvents with N₂ for 30 min.
- Use fresh Pd catalysts and CuI co-catalysts.
- Monitor reaction progress with inline IR for alkyne consumption .
Q. Ethical and Environmental Considerations
Q. What eco-friendly alternatives exist for synthesizing this compound?
- Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME). Use immobilized Pd catalysts for recyclability (≥5 cycles). Explore microwave-assisted synthesis to reduce energy use .
属性
分子式 |
C10H10O |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2 |
InChI 键 |
QJFGPLQSJZKZRC-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














